FBPase-IN-2

Description

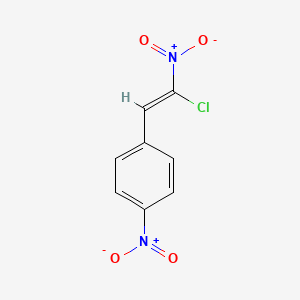

FBPase-IN-2 (HS36) is a potent covalent inhibitor of fructose-1,6-bisphosphatase (FBPase), a key enzyme in gluconeogenesis. It exhibits an IC50 of 0.15 μM and effectively reduces glucose production in hepatocytes, making it a promising candidate for type 2 diabetes mellitus research . Its molecular formula is C8H5ClN2O4 (molecular weight: 228.59), and it is stored as a powder at -20°C or in solvent at -80°C for long-term stability .

Properties

Molecular Formula |

C8H5ClN2O4 |

|---|---|

Molecular Weight |

228.59 g/mol |

IUPAC Name |

1-[(Z)-2-chloro-2-nitroethenyl]-4-nitrobenzene |

InChI |

InChI=1S/C8H5ClN2O4/c9-8(11(14)15)5-6-1-3-7(4-2-6)10(12)13/h1-5H/b8-5+ |

InChI Key |

YVKSKDUKJHYERJ-VMPITWQZSA-N |

Isomeric SMILES |

C1=CC(=CC=C1/C=C(/[N+](=O)[O-])\Cl)[N+](=O)[O-] |

Canonical SMILES |

C1=CC(=CC=C1C=C([N+](=O)[O-])Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FBPase-IN-2 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route can vary, but it generally involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process often includes purification steps such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

FBPase-IN-2 can undergo various chemical reactions, including:

Oxidation: This reaction involves the loss of electrons and can be facilitated by oxidizing agents.

Reduction: This reaction involves the gain of electrons and can be facilitated by reducing agents.

Substitution: This reaction involves the replacement of one functional group with another and can occur under various conditions.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. Reaction conditions such as temperature, pH, and solvent choice are critical for the success of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups .

Scientific Research Applications

FBPase-IN-2 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study enzyme inhibition and metabolic pathways.

Biology: It helps in understanding the regulation of gluconeogenesis and its impact on cellular metabolism.

Medicine: This compound is being investigated for its potential therapeutic applications in treating diseases such as diabetes and cancer by modulating glucose production and metabolic pathways

Mechanism of Action

FBPase-IN-2 exerts its effects by inhibiting the enzyme fructose-1,6-bisphosphatase. This inhibition disrupts the gluconeogenesis pathway, leading to a decrease in glucose production. The molecular targets of this compound include the active site of the enzyme, where it binds and prevents the conversion of fructose-1,6-bisphosphate to fructose-6-phosphate . This action can have significant metabolic consequences, particularly in conditions where glucose production needs to be controlled .

Comparison with Similar Compounds

Table 1: Comparative Properties of FBPase Inhibitors

Key Findings

Potency : this compound demonstrates superior potency (IC50 = 0.15 μM) compared to MB05032 (IC50 ~0.3 μM) and Managlinat dialanetil (active form IC50 ~0.2 μM) .

Mechanism: Unlike non-covalent inhibitors (e.g., MB05032) or prodrugs (e.g., Managlinat dialanetil), this compound binds irreversibly to FBPase via covalent modification, enhancing target engagement and durability .

Stability : this compound requires stringent storage conditions compared to Managlinat dialanetil, which is stable at room temperature in its prodrug form .

Structural Features : this compound’s smaller molecular weight (228.59 vs. 341.4 for MB05032) may improve cellular permeability .

Limitations in Evidence

- Stability and solubility data for most comparators are absent in the provided materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.